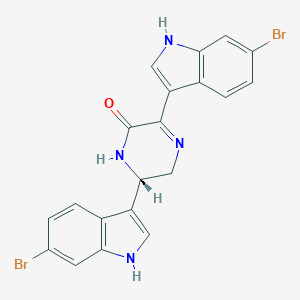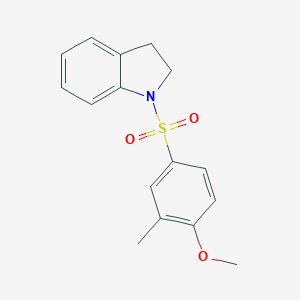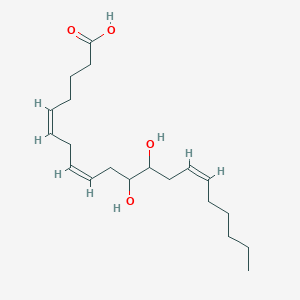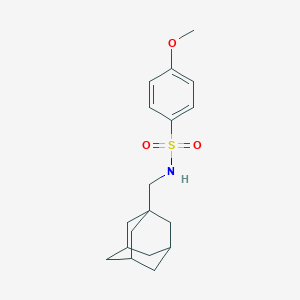
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate, also known as CCIP, is a chemical compound with potential applications in scientific research. It is a cyanoenamine derivative that has been synthesized through a multi-step process.
科学的研究の応用
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity and could be used in the development of new anti-cancer drugs. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Further research is needed to fully explore the potential applications of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate in scientific research.
作用機序
The mechanism of action of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate is not fully understood. However, it has been suggested that Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate may inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumorigenesis and inflammation. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate may also interact with proteins involved in the regulation of cell growth and survival, such as the protein kinase Akt.
Biochemical and Physiological Effects:
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been investigated for its potential neuroprotective effects, with studies suggesting that it may protect against neurodegeneration.
実験室実験の利点と制限
One advantage of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate is its potential as a lead compound for the development of new anti-cancer drugs. Its anti-inflammatory and neuroprotective effects also make it a promising candidate for the development of drugs for the treatment of other diseases. However, Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain assays. Further research is needed to address these limitations.
将来の方向性
There are several future directions for research on Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. One area of interest is the development of new anti-cancer drugs based on Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. Researchers could also investigate the potential of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate for the treatment of other diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate and its effects on cellular pathways and proteins. In addition, researchers could explore modifications to the structure of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate to improve its solubility and other properties for lab experiments.
合成法
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by the addition of formaldehyde and ammonium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been described in detail in a research article by Wang et al. (2015).
特性
CAS番号 |
189109-01-1 |
|---|---|
製品名 |
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate |
分子式 |
C13H13ClN4O2 |
分子量 |
292.72 g/mol |
IUPAC名 |
ethyl (E)-3-[(E)-aminomethylideneamino]-3-(4-chloroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-20-13(19)11(7-15)12(17-8-16)18-10-5-3-9(14)4-6-10/h3-6,8,18H,2H2,1H3,(H2,16,17)/b12-11- |
InChIキー |
BEJNNDMIBWPYFC-QXMHVHEDSA-N |
異性体SMILES |
CCOC(=O)/C(=C(\NC1=CC=C(C=C1)Cl)/N=C/N)/C#N |
SMILES |
CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N |
正規SMILES |
CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N |
同義語 |
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

